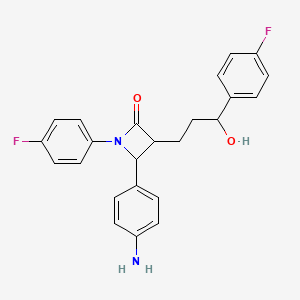

4-Dehydroxy-4-aminoEzetimibe

Description

Contextualization of Selective Intestinal Sterol Transport Modulation

NPC1L1 is essential for the uptake of cholesterol from the intestinal lumen into the enterocytes. numberanalytics.comnih.gov By binding to NPC1L1, cholesterol is internalized, a process believed to involve clathrin-mediated endocytosis. nih.govpatsnap.com Once inside the enterocyte, it is incorporated into chylomicrons, which are then transported to the liver. wikipedia.org

Cholesterol absorption inhibitors function by selectively targeting and blocking the action of the NPC1L1 protein. numberanalytics.comdroracle.aifiveable.me This inhibition prevents the uptake of both dietary and biliary cholesterol, effectively reducing the amount of cholesterol delivered to the liver. nv.govoup.com A decrease in hepatic cholesterol stores leads to an upregulation of LDL receptor expression on liver cells, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream. wikipedia.orgfiveable.me Ezetimibe (B1671841) is the first and most prominent example of a drug that functions through this mechanism, inhibiting intestinal cholesterol absorption by approximately 54%. droracle.aioup.com

Overview of the 2-Azetidinone Chemical Scaffold in Medicinal Chemistry

The 2-azetidinone, or β-lactam, is a four-membered nitrogen-containing heterocyclic ring. iipseries.orgresearchgate.net This chemical scaffold is famously the core structural component of β-lactam antibiotics, including penicillins and cephalosporins, where it inhibits bacterial cell wall synthesis. researchgate.net However, the utility of the 2-azetidinone ring extends far beyond antibacterial agents. iipseries.org Its inherent ring strain makes it a valuable and versatile synthon for various chemical reactions. iipseries.orgresearchgate.net

In medicinal chemistry, the 2-azetidinone nucleus is found in compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and cholesterol absorption inhibitory effects. iipseries.orgtandfonline.com The synthesis of 2-azetidinone derivatives is often achieved through the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, which is a versatile method for creating this structurally important ring system. iipseries.orgresearchgate.nettandfonline.com Ezetimibe and its analogs are prime examples of non-antibiotic, biologically active molecules built around the 2-azetidinone scaffold. wikipedia.org

Rationale for Investigating Ezetimibe Derivatives and Analogs

The development of Ezetimibe as a successful cholesterol absorption inhibitor has spurred significant research into its derivatives and analogs. This investigation is driven by the desire to understand its mechanism of action at a molecular level and to potentially develop new agents with improved properties. nih.govnih.gov

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how specific parts of a molecule contribute to its biological activity. For ezetimibe analogs, SAR studies have revealed several key structural requirements for potent cholesterol absorption inhibition. nih.govresearchgate.net

Key findings from these studies indicate that:

The 2-azetidinone ring is essential for activity. nih.govmdpi.com

The N-aryl ring is required and can tolerate a variety of substitutions. nih.govresearchgate.net

The C4-aryl group is necessary, with optimal activity observed when a polar substituent, such as a hydroxyl group, is present at the para position. nih.govresearchgate.net

The C3 sidechain optimally consists of a three-atom linker connecting to a pendent aryl group. nih.govresearchgate.net

The compound 4-Dehydroxy-4-aminoEzetimibe, also known as Ezetimibe Aniline (B41778) Impurity, represents a specific modification to the ezetimibe structure. simsonpharma.com In this analog, the para-hydroxyl group on the C4-phenyl ring of ezetimibe is replaced by an amino group. This alteration directly probes the importance of the polar moiety at this position and its role in the molecule's interaction with its target. Studying such modifications helps to refine the pharmacophore model for NPC1L1 inhibitors.

Table 1: Comparison of Ezetimibe and its 4-Amino Analog

| Feature | Ezetimibe | This compound |

| IUPAC Name | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | (3R,4S)-4-(4-Aminophenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one simsonpharma.com |

| Molecular Formula | C₂₄H₂₁F₂NO₃ | C₂₄H₂₂F₂N₂O₂ simsonpharma.com |

| Molecular Weight | 409.4 g/mol | 408.44 g/mol simsonpharma.com |

| Key Structural Difference | para-hydroxyl (-OH) group on the C4-phenyl ring | para-amino (-NH₂) group on the C4-phenyl ring simsonpharma.com |

The synthesis and evaluation of analogs like this compound are fundamental to elucidating the precise molecular interactions between a drug and its biological target. nih.gov Ezetimibe is known to bind to the extracellular loop of the NPC1L1 protein. nih.gov By systematically altering the functional groups on the ezetimibe scaffold and measuring the resulting effect on inhibitory activity, researchers can map the binding pocket of NPC1L1.

For instance, changing the hydrogen-bonding character at the C4-phenyl position from a hydroxyl group (a hydrogen bond donor and acceptor) to an amino group (also a hydrogen bond donor and acceptor, but with different electronic properties) provides insight into the nature of the amino acid residues in the binding site. This information is invaluable for the rational design of new, potentially more effective, NPC1L1 inhibitors. patsnap.com The study of such derivatives, even those identified as impurities, contributes significantly to the broader understanding of the pharmacology of cholesterol absorption inhibitors. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C24H22F2N2O2 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

4-(4-aminophenyl)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one |

InChI |

InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2 |

InChI Key |

NBKCYAYZFIZTRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 4 Dehydroxy 4 Aminoezetimibe

Retrosynthetic Analysis of the 4-Dehydroxy-4-aminoEzetimibe Scaffold

Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by deconstructing the target molecule into simpler, commercially available starting materials. nih.govyoutube.com The retrosynthetic analysis of this compound reveals a convergent synthetic strategy centered on the formation of the key 2-azetidinone (β-lactam) ring.

The primary disconnection in the retrosynthesis of the this compound scaffold occurs at the C3-C4 and N1-C2 bonds of the azetidinone ring, pointing to a [2+2] cycloaddition reaction, specifically the Staudinger reaction, as a key synthetic step. mdpi.com This reaction involves the coupling of a ketene (B1206846) with an imine. rsc.org

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

Target Molecule: this compound

Disconnection 1 (Azetidinone ring): The 2-azetidinone ring can be formed via a Staudinger [2+2] cycloaddition. This disconnects the molecule into two key synthons: an imine and a ketene (or its synthetic equivalent, such as an acyl chloride).

Synthon 1 (Imine): The imine component would bear the N-aryl group and the C4-substituent. This imine can be synthesized through the condensation of a substituted aniline (B41778) and a substituted benzaldehyde.

Synthon 2 (Ketene precursor): The ketene component would carry the C3-side chain. This is typically generated in situ from an appropriate acyl chloride in the presence of a base.

Disconnection 2 (Side Chains): The complex side chains at the C3 and C4 positions can be further disconnected to simpler, readily available starting materials. For instance, the C3 side chain can be derived from a protected 3-hydroxypropionaldehyde derivative, and the N-aryl and C4-aryl moieties originate from corresponding anilines and benzaldehydes.

This retrosynthetic approach allows for the modular synthesis of this compound and its analogs, as different starting materials can be used to vary the substituents on the azetidinone core. mdpi.comresearchgate.netnih.gov

Synthetic Pathways to this compound and Related Structures

The synthesis of this compound hinges on the stereocontrolled construction of the β-lactam ring, followed by the introduction of the crucial 4-amino functionality.

Stereoselective Synthesis Approaches for 2-Azetidinone Derivatives

The Staudinger ketene-imine cycloaddition is a widely employed and versatile method for the synthesis of the 2-azetidinone ring. mdpi.comrsc.org The stereochemical outcome of this reaction (cis vs. trans) is influenced by several factors, including the nature of the reactants, the solvent, and the order of reagent addition. rsc.org

For the synthesis of Ezetimibe (B1671841) analogs, a trans-stereochemistry between the C3 and C4 substituents on the azetidinone ring is often desired. However, the Staudinger reaction can yield mixtures of cis and trans isomers. nih.gov The stereoselectivity can be controlled to some extent by the judicious choice of substituents on the imine and the ketene precursor. sciforum.net

An alternative and often more stereoselective approach involves the use of chiral auxiliaries or catalysts. For instance, the use of chiral imines derived from enantiomerically pure amines or aldehydes can induce high diastereoselectivity in the cycloaddition. scispace.com Another strategy is the use of chiral catalysts, such as copper(I) complexes with chiral ligands, which can facilitate enantioselective Kinugasa reactions to form β-lactams. researchgate.net

Introduction of the 4-Amino Moiety: Amination and Functional Group Interconversion

The introduction of the amino group at the C4 position is a critical transformation. Since direct amination at this position can be challenging, this is often achieved through functional group interconversion from a more readily accessible precursor, such as a 4-hydroxy derivative.

One potential route involves the synthesis of a 4-hydroxy-2-azetidinone intermediate, analogous to the synthesis of Ezetimibe itself. newdrugapprovals.org The hydroxyl group can then be converted to an amino group. This can be accomplished through a two-step sequence:

Activation of the hydroxyl group: The hydroxyl group is first converted into a good leaving group, for example, by tosylation or mesylation.

Nucleophilic substitution: The resulting tosylate or mesylate is then displaced by an azide (B81097) nucleophile (e.g., sodium azide). The azide can then be reduced to the primary amine, for instance, by catalytic hydrogenation or using Staudinger reduction conditions (triphenylphosphine followed by water).

Alternatively, a Mitsunobu reaction could be employed to directly convert the hydroxyl group to a protected amine using a suitable nitrogen nucleophile, such as phthalimide (B116566) or an azide equivalent. researchgate.net

Direct synthesis of 4-amino-2-azetidinones has also been explored. An enamine synthesis approach, for example, can lead to the formation of β-amino-β-lactams (4-amino-2-azetidinones). acs.org

Optimization of Reaction Conditions and Yields

Solvent: The choice of solvent can significantly impact the rate and stereoselectivity of the Staudinger reaction. rsc.org

Base: In the in-situ generation of ketenes from acyl chlorides, the choice of base (e.g., triethylamine, diisopropylethylamine) is crucial. rsc.org

Temperature: Reaction temperatures need to be carefully controlled to minimize side reactions and decomposition of the often-strained β-lactam products.

Catalyst: In catalytic approaches, the nature of the catalyst and its loading are critical for achieving high yields and stereoselectivity.

The table below summarizes some general strategies for optimizing β-lactam synthesis.

| Parameter | Optimization Strategy | Rationale |

| Reaction Time | Monitoring the reaction progress by techniques like TLC or HPLC to determine the optimal reaction time. | Prolonged reaction times can lead to the formation of byproducts and decomposition of the desired product. |

| Reagent Stoichiometry | Varying the molar ratios of the reactants (e.g., imine to ketene precursor) to maximize the yield of the desired product. | An excess of one reactant may be necessary to drive the reaction to completion or to suppress side reactions. |

| Purification Method | Employing appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC) to isolate the desired stereoisomer. | The separation of cis and trans isomers can be challenging and requires optimized purification protocols. |

Advanced Chemical Transformations and Further Derivatization of this compound

Once the this compound scaffold is synthesized, it can be further modified to explore structure-activity relationships and develop new analogs with potentially enhanced properties.

Modifications on the Azetidinone Ring System

The azetidinone ring of this compound offers several sites for further chemical transformations.

N-1 Position: The nitrogen atom of the β-lactam ring can be deprotected (if a protecting group was used during the synthesis) and subsequently N-acylated, N-alkylated, or N-arylated to introduce a variety of substituents. nih.gov

C-3 Position: The side chain at the C3 position can be modified. For example, if the side chain contains a terminal double bond, it can be subjected to various transformations such as hydrogenation, epoxidation, or dihydroxylation.

C-4 Amino Group: The primary amino group at the C4 position is a versatile handle for derivatization. It can be acylated to form amides, sulfonylated to form sulfonamides, or alkylated to form secondary or tertiary amines. These modifications can significantly alter the physicochemical properties of the molecule.

The following table provides examples of potential derivatization reactions on the 4-amino-azetidinone core.

| Position | Reaction Type | Reagent Examples | Product Type |

| N-1 | N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-β-lactams |

| N-1 | N-Alkylation | Alkyl halides, Sulfates | N-Alkyl-β-lactams |

| C-4 Amino | Acylation | Acyl chlorides, Carboxylic acids (with coupling agents) | 4-Amido-β-lactams |

| C-4 Amino | Sulfonylation | Sulfonyl chlorides | 4-Sulfonamido-β-lactams |

| C-4 Amino | Reductive Amination | Aldehydes/Ketones, Reducing agents (e.g., NaBH3CN) | 4-(N-Alkylamino)-β-lactams |

These derivatization strategies provide access to a diverse library of this compound analogs, which can be screened for their biological activities.

Substituent Variations on Aryl and Alkyl Moieties

The exploration of substituent variations on the aryl and alkyl moieties of this compound is a key strategy in medicinal chemistry aimed at optimizing its biological activity, selectivity, and pharmacokinetic profile. Research into the structure-activity relationships (SAR) of related 2-azetidinone-based cholesterol absorption inhibitors has provided valuable insights into the roles of the various structural components of the molecule. nih.govnih.gov These studies have highlighted the critical importance of the N-1 and C-4 aryl groups and the C-3 alkyl side chain for potent inhibitory activity. nih.gov

Aryl Moiety Variations

The aryl groups at the N-1 and C-4 positions of the azetidinone ring are fundamental for the biological activity of this class of compounds. nih.gov SAR studies on ezetimibe and its analogs have established that these aromatic rings play a crucial role in the interaction with the molecular target, the Niemann-Pick C1-like 1 (NPC1L1) protein. nih.gov

The N-1 aryl ring is a required feature for activity and can tolerate a range of substituents. nih.gov While a 4-fluorophenyl group is present in the parent compound, ezetimibe, and many of its potent analogs, other substitutions on this ring have been investigated to understand their impact on activity.

The C-4 aryl group is also essential for activity, and its substitution pattern is a critical determinant of potency. nih.gov It is optimally substituted with a polar group at the para-position. nih.gov In the case of this compound, this position is occupied by a 4-aminophenyl group. The amino group is a polar substituent that can engage in hydrogen bonding interactions, which may contribute to the binding affinity of the molecule. The potential for derivatization of this amino group, for instance, through acylation or alkylation, offers a pathway to modulate the compound's properties.

The following table summarizes key findings on aryl moiety substitutions in related 2-azetidinone structures:

| Position | Substituent | Observation | Reference |

| N-1 | Aryl group | Required for activity. Tolerant of a wide variety of substitutions. | nih.gov |

| C-4 | Aryl group | Required for activity. Optimally substituted with a polar moiety at the para-position. | nih.gov |

| C-4 | Alkoxy or hydroxy groups at the para-position | Optimal for activity in cholesterol-fed hamsters. | nih.gov |

Alkyl Moiety Variations

The C-3 alkyl side chain of 2-azetidinone cholesterol absorption inhibitors is another critical component for their biological activity. The optimal length of the linker between the azetidinone ring and the pendent aryl group is three atoms. nih.gov In this compound, this side chain is a (3S)-3-(4-fluorophenyl)-3-hydroxypropyl group.

Modifications to this alkyl side chain have been a focus of derivatization efforts to enhance potency and explore the SAR. Key areas of variation include:

Introduction of Heteroatoms: The replacement of a methylene (B1212753) group (-CH2-) in the side chain with a heteroatom, such as an amino group (-NH-), has been investigated. nih.gov This bioisosteric replacement can alter the polarity, hydrogen bonding capacity, and potential for salt formation, thereby influencing the compound's pharmacokinetic and pharmacodynamic properties. nih.gov For instance, the synthesis of ezetimibe analogs with a –NH– group at the C-3 position of the β-lactam ring has been reported to yield potent cholesterol absorption inhibitors. nih.gov

Stereochemistry: The stereochemistry at the C-3 position and within the side chain is crucial. While the parent compound ezetimibe has an S configuration at the 3'-position of the side chain, both S and R configurations at the C-3 position of the azetidinone ring have been shown to be tolerated. nih.gov

Pendent Aryl Group: The pendent aryl group on the side chain, typically a 4-fluorophenyl group, is also important for activity.

Research on a fluorinated ezetimibe analog involved the diastereoselective allylation to construct the desired relative configuration between C3 and C4 of the β-lactam nucleus, followed by further modification of the allyl side chain to introduce the 3′-(4-fluorophenyl)-3′-hydroxypropyl group. newdrugapprovals.orgrsc.org This highlights the synthetic strategies employed to modify the alkyl moiety.

The table below details some of the investigated variations on the alkyl side chain of related azetidinone compounds:

| Position of Variation | Modification | Outcome | Reference |

| C-3 Side Chain (1'-position) | Replacement of -CH2- with -NH- (bioisosteric replacement) | Resulted in potent novel cholesterol absorption inhibitors. | nih.gov |

| C-3 Side Chain | Introduction of an amide group and an electron-deficient pyridine (B92270) ring | Most derivatives showed comparable effects in lowering total cholesterol in serum. | nih.gov |

| C-3 Side Chain | Introduction of an α-fluoro substituent on the β-lactam ring | A facile and efficient method for the introduction of the C3 alkyl side chain was realized via radical allylation. | newdrugapprovals.orgrsc.org |

Molecular and Cellular Mechanisms of Action Studies

Interaction with Niemann-Pick C1-Like 1 (NPC1L1) Protein and Related Sterol Transporters

Ezetimibe (B1671841) and its analogs are known to lower cholesterol by inhibiting its absorption in the small intestine. mdpi.com The primary molecular target for this action is the Niemann-Pick C1-Like 1 (NPC1L1) protein. e-dmj.orgnih.gov NPC1L1 is a multi-pass transmembrane protein crucial for the uptake of dietary and biliary cholesterol from the intestinal lumen into enterocytes. pnas.orgnih.gov It is also expressed in the liver, where it is involved in the reabsorption of biliary cholesterol. nih.govmolbiolcell.org By blocking NPC1L1, ezetimibe effectively reduces the amount of cholesterol that enters the body. nih.gov

Assessment of Interference with Clathrin-Mediated Endocytosis and AP2 Complex Formation

The mechanism by which NPC1L1 facilitates cholesterol uptake involves clathrin-mediated endocytosis. nih.govnih.gov This process requires the interaction of NPC1L1 with the adaptor protein complex 2 (AP2). nih.gov The AP2 complex is a key component of the endocytic machinery, linking cargo proteins to the clathrin lattice that forms coated pits. esrf.frwikipedia.org Ezetimibe is thought to inhibit cholesterol absorption by preventing the internalization of the NPC1L1-cholesterol complex. nih.gov It achieves this by binding to NPC1L1 and inducing a conformational change that disrupts the interaction with the AP2 complex, thereby blocking the endocytic process. nih.govnih.gov

The AP2 complex itself is a heterotetramer that exists in a "locked" inactive state in the cytoplasm. nih.gov Upon recruitment to the plasma membrane, it undergoes a conformational change to an "open" active state, allowing it to bind to cargo proteins. wikipedia.org Studies suggest that ezetimibe's binding to the second extracellular loop of NPC1L1 interferes with the necessary conformational changes that allow NPC1L1 to engage with the AP2 complex for internalization. nih.gov

Evaluation of Binding Affinity to NPC1L1 via Radioligand or Biophysical Methods

Radioligand binding assays are a common method to determine the affinity of a compound for its receptor. In the context of ezetimibe and its analogs, a labeled form of the compound is used to measure its binding to NPC1L1. These studies have been instrumental in confirming that NPC1L1 is the direct molecular target of ezetimibe. uniprot.org

The binding affinity of ezetimibe and its glucuronide metabolite varies across different species. For instance, the dissociation constant (Kd) of ezetimibe glucuronide for NPC1L1 is significantly different between mouse, rat, rhesus monkey, and human. uniprot.org This species-specific difference has been exploited in research to identify the specific regions of the NPC1L1 protein that are critical for high-affinity binding. pnas.org Mutational studies have pinpointed amino acid residues within a large extracellular domain of NPC1L1, known as loop C, as being key determinants of binding affinity. pnas.org

| Species | NPC1L1 | Ezetimibe Glucuronide Kd (nM) |

|---|---|---|

| Mouse | Mouse NPC1L1 | 12,000 |

| Rat | Rat NPC1L1 | 540 |

| Rhesus Monkey | Rhesus Monkey NPC1L1 | 40 |

| Human | Human NPC1L1 | 220 |

Investigation of Alternative or Pleiotropic Molecular Targets

While NPC1L1 is the primary target of ezetimibe and its derivatives, some research has explored the possibility of alternative or additional mechanisms of action.

Binding to Aminopeptidase N

Aminopeptidase N (APN), also known as CD13, is a transmembrane ectopeptidase involved in various cellular functions. nih.govnih.gov Some studies have suggested its potential involvement in cholesterol endocytosis. nih.gov APN is known to bind various ligands and can act as a receptor for certain viruses. researchgate.net While the primary focus of ezetimibe research is on NPC1L1, the multifunctionality of proteins like APN makes them subjects of broader investigation in cellular transport processes.

Interactions with Caveolin-1 (B1176169)/Annexin (B1180172) A2 Complex

Another potential pathway involves the caveolin-1/annexin A2 complex. nih.govnih.gov Caveolin-1 is a key component of caveolae, which are specialized, cholesterol-rich microdomains in the plasma membrane. researchgate.net Research has shown that annexin A2 can form a complex with caveolin-1 in the intestine. nih.govnih.gov It has been suggested that ezetimibe may disrupt this complex, potentially through a direct interaction with caveolin-1, thereby interfering with cholesterol uptake. nih.gov This disruption was observed to occur in hypercholesterolemic animals. nih.govresearchgate.net This suggests a potential secondary mechanism for ezetimibe's action, particularly in certain physiological states.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Structural Determinants for Biological Activity in 4-Dehydroxy-4-aminoEzetimibe and Analogs

The biological activity of ezetimibe (B1671841) and its analogs, including this compound, is intricately linked to specific structural features. The core structure, stereochemistry, and the nature of its substituents all play pivotal roles in its function as a cholesterol absorption inhibitor.

The 2-azetidinone ring, also known as a β-lactam ring, is an indispensable structural element for the cholesterol absorption inhibitory activity of this class of compounds. nih.govmdpi.comresearchgate.net The stereochemistry of the substituents on this core is a critical determinant of biological potency.

For ezetimibe and its analogs, the relative stereochemistry of the substituents on the β-lactam ring is crucial. While research on the specific stereoisomers of this compound is not extensively detailed in the public domain, the established SAR for related compounds provides strong predictive insights. In ezetimibe, the (3R, 4S) configuration of the azetidinone ring is essential for its high affinity and inhibitory action against the Niemann-Pick C1-Like 1 (NPC1L1) protein, the primary target for cholesterol absorption. mdpi.comekb.eg It is highly probable that the same stereochemical requirement holds for this compound to exhibit significant biological activity. Studies on ezetimibe analogs have consistently shown that isomers with different stereochemistry at these positions have markedly reduced or no activity. mdpi.com

| Position | Optimal Stereochemistry | Impact on Activity |

| C3 | R | Essential for proper orientation of the side chain. |

| C4 | S | Critical for the interaction with the target protein. mdpi.com |

This table summarizes the generally accepted stereochemical requirements for high-affinity ezetimibe analogs based on existing research.

The defining feature of this compound is the replacement of the C4-hydroxyl group of ezetimibe with an amino group. This substitution significantly alters the electronic and hydrogen-bonding properties at this position, which is known to be critical for interaction with the NPC1L1 protein. The para-hydroxyphenyl group at C4 of ezetimibe is a key pharmacophore, and modifications at this position can have a profound impact on activity.

N-Aryl Substituent: In ezetimibe, this is a 4-fluorophenyl group. The fluorine atom was introduced to block metabolic oxidation, thereby increasing the compound's metabolic stability and in vivo potency. tandfonline.com For this compound, it is expected that a similar substitution pattern on the N-aryl ring would be beneficial for its pharmacokinetic profile.

Comparative SAR with Ezetimibe and Other Cholesterol Absorption Inhibitors

When comparing the SAR of this compound with ezetimibe, the primary point of differentiation is the substituent at the para-position of the C4-phenyl ring.

| Compound | C4-Phenyl Substituent | Key Interaction Feature | Expected Impact on Activity |

| Ezetimibe | p-Hydroxyl | Hydrogen bond donor/acceptor | High-affinity binding to NPC1L1 |

| This compound | p-Amino | Hydrogen bond donor/acceptor, potential for altered basicity | Activity is dependent on the favorability of interactions with the NPC1L1 binding site. |

This table provides a comparative overview of the key structural difference between ezetimibe and its 4-amino analog.

Other cholesterol absorption inhibitors have different structural scaffolds and, consequently, different SAR profiles. However, a common theme is the presence of lipophilic aryl groups and hydrogen-bonding moieties that are crucial for interaction with the NPC1L1 protein. The 2-azetidinone scaffold of ezetimibe and its analogs appears to provide a rigid and effective framework for the optimal spatial arrangement of these key pharmacophoric features.

Predictive Modeling for Analog Design and Optimization

Predictive modeling techniques are invaluable tools in modern drug discovery for designing and optimizing new analogs with improved properties.

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wikipedia.org For ezetimibe and its analogs, QSAR models can be developed to predict the cholesterol absorption inhibitory activity based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A hypothetical QSAR study for a series of analogs including this compound could involve synthesizing a library of compounds with variations at the C4-phenyl position, the N-aryl ring, and the C3-side chain. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be built using statistical methods like multiple linear regression or partial least squares. Such a model could then be used to predict the activity of yet-to-be-synthesized analogs, thereby guiding the design of more potent inhibitors. While specific QSAR studies for this compound are not publicly available, the principles of QSAR are widely applied in the optimization of cholesterol absorption inhibitors. benthamdirect.com

Preclinical Pharmacokinetic and Metabolic Characterization Non Human, in Vitro

In Vitro Stability and Metabolic Fate in Subcellular Fractions (e.g., Liver Microsomes, Intestinal Microsomes)

Comprehensive searches for scientific literature and preclinical data concerning the in vitro stability and metabolic fate of 4-Dehydroxy-4-aminoEzetimibe in subcellular fractions, such as liver and intestinal microsomes, did not yield any specific results. While methodologies for assessing the metabolic stability of new chemical entities are well-established, including incubation with liver or intestinal microsomes to identify metabolic pathways and the enzymes involved, no studies detailing these evaluations for this compound could be located.

Identification of Metabolic Pathways and Enzyme Systems Involved (e.g., Glucuronidation by UGTs)

There is currently no publicly available information identifying the specific metabolic pathways or the enzyme systems, such as UDP-glucuronosyltransferases (UGTs), that may be involved in the metabolism of this compound. Investigations into the metabolic fate of structurally related compounds often point towards glucuronidation as a primary metabolic route; however, in the absence of direct experimental evidence, the metabolic profile of this compound remains uncharacterized.

Comparison of Metabolic Rates Across Different Species (e.g., Mouse, Rat, Dog, Monkey, Human)

No data from comparative in vitro metabolic studies of this compound across different preclinical species (mouse, rat, dog, monkey) and humans are available in the public domain. Such studies are critical in early drug development to understand inter-species differences in pharmacokinetics and to aid in the selection of appropriate animal models for further non-clinical testing. The lack of this information precludes any discussion on the species-specific metabolic rates for this compound.

Enterohepatic Recirculation Potential in Preclinical Models (Non-Human)

Information regarding the potential for enterohepatic recirculation of this compound in preclinical models is not available. Enterohepatic recirculation is a process involving the biliary excretion of a drug or its metabolites and subsequent reabsorption from the intestine, which can significantly influence the pharmacokinetic profile and duration of action. Without specific studies, any potential for this compound to undergo such a process is purely speculative.

Assessment of Transporter-Mediated Disposition in Isolated Cells (e.g., Enterocytes)

There are no published studies assessing the role of transporters in the disposition of this compound in isolated cells like enterocytes. Understanding whether a compound is a substrate for uptake or efflux transporters is essential for predicting its absorption, distribution, and potential for drug-drug interactions. The interaction of this compound with key intestinal transporters remains an area for future investigation.

Analytical Methodologies for Research and Quantification

Development and Validation of Chromatographic Methods

Chromatographic techniques are the cornerstone of analytical chemistry for separating and quantifying components of a mixture. For 4-Dehydroxy-4-aminoEzetimibe, various forms of liquid chromatography are utilized, each offering distinct advantages in terms of sensitivity, resolution, and speed.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and determining the concentration of this compound. Reversed-phase HPLC methods are commonly developed and validated for this purpose. nih.govnih.govactascientific.com These methods typically employ a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity.

The development of a robust HPLC method involves the optimization of several parameters, including the mobile phase composition, flow rate, and detection wavelength. A common mobile phase for analyzing Ezetimibe (B1671841) and its analogues consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govactascientific.com The pH of the aqueous phase is a critical parameter that can be adjusted to achieve optimal separation. Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes over time, can be employed. nih.govactascientific.com

Detection is most commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for Ezetimibe is typically around 232 nm. nih.gov Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, specific, and robust. nih.gov

Illustrative HPLC Method Parameters for Analysis of Ezetimibe Analogues:

| Parameter | Condition |

| Column | C18 (e.g., Kromasil 100 C18, 4.6 x 250 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile and Water (pH adjusted with phosphoric acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 232 nm nih.gov |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Interactive Data Table: Illustrative HPLC Validation Data for an Ezetimibe Analogue

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.999 | ≥ 0.998 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% | ≤ 2.0% |

| Limit of Detection (LOD) | 0.05 µg/mL | Reportable |

| Limit of Quantification (LOQ) | 0.15 µg/mL | Reportable |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Metabolite Profiling

For high-sensitivity detection and the profiling of metabolites like this compound in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govmdpi.com This technique couples the separation power of LC with the mass analysis capabilities of a tandem mass spectrometer, providing excellent specificity and low detection limits.

In a typical LC-MS/MS workflow, the analyte is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for Ezetimibe and its metabolites. mdpi.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification. nih.gov This highly selective detection method minimizes interference from the sample matrix.

LC-MS/MS methods have been developed for the simultaneous quantification of Ezetimibe and its primary metabolite, ezetimibe-glucuronide, in human plasma, and similar principles are applied for the detection of other metabolites. nih.govresearchgate.net

Illustrative LC-MS/MS Parameters for Ezetimibe Analogue Analysis:

| Parameter | Condition |

| LC System | Agilent or Shimadzu HPLC system mdpi.com |

| Column | C18 (e.g., Agilent Extend C18) nih.gov |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water nih.gov |

| Ionization | Electrospray Ionization (ESI), Negative or Positive Mode mdpi.com |

| Detection | Multiple Reaction Monitoring (MRM) nih.gov |

| Internal Standard | A structurally similar compound (e.g., a deuterated analogue) |

Ultra-Performance Liquid Chromatography (UPLC) and UPLC-MS/MS Techniques

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. UPLC methods are particularly advantageous for the analysis of complex mixtures, such as those encountered in impurity profiling and metabolite identification.

When coupled with mass spectrometry (UPLC-MS/MS), this technique provides a powerful tool for the rapid and sensitive analysis of this compound. The enhanced separation efficiency of UPLC can resolve the target analyte from closely related isomers and impurities, leading to more accurate quantification.

Spectrophotometric Techniques for Characterization and Assay

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simpler and more cost-effective approach for the quantification of this compound in bulk drug and pharmaceutical formulations, provided there are no interfering substances. googleapis.com The principle of this technique is based on the measurement of the absorption of light by the analyte at a specific wavelength.

For an amino-substituted azetidinone compound like this compound, the UV spectrum would be characterized by one or more absorption maxima. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the compound over a range of wavelengths. googleapis.com A calibration curve is then constructed by plotting the absorbance versus the concentration of standard solutions, which should be linear according to Beer-Lambert's law. While less selective than chromatographic methods, spectrophotometry can be a valuable tool for routine quality control assays. In some cases, derivatization with a chromogenic reagent can be employed to enhance sensitivity and specificity. jhrlmc.com

Application of Stable Isotope Labeling for Mechanistic and Pharmacokinetic Studies

Stable isotope labeling is a powerful technique used in mechanistic and pharmacokinetic studies to trace the metabolic fate of a drug in vivo. taylorfrancis.comnih.govtaylorfrancis.com This involves synthesizing the drug of interest with one or more atoms replaced by their stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry.

In the context of this compound, a stable isotope-labeled version of Ezetimibe could be administered to study its biotransformation into this amino metabolite. By analyzing biological samples (e.g., plasma, urine, feces) using LC-MS/MS, researchers can track the appearance and elimination of the labeled metabolite, providing valuable information on the metabolic pathways, rates of formation, and clearance of this compound. nih.gov This approach offers high specificity and avoids the use of radioactive isotopes.

Preclinical Efficacy Studies in Animal Models Non Human, Non Clinical Trial

In Vivo Cholesterol Absorption Inhibition Studies in Rodent Models (e.g., Hamsters, Mice)

Studies in rodent models, including rats and hamsters, have demonstrated that this class of compounds potently inhibits the transport of cholesterol across the intestinal wall. nih.govnih.gov The mechanism involves selectively blocking the uptake of dietary and biliary cholesterol from the small intestine. nih.gov Research using an ezetimibe (B1671841) analog, SCH48461, showed that the compound inhibited the movement of exogenously administered cholesterol into the lymph system. nih.gov However, it did not affect the absorption of other molecules such as triglycerides, ethinylestradiol, progesterone, or vitamins A and D. nih.gov This selective action underscores its targeted effect on free cholesterol absorption. nih.gov Notably, the inhibitory action on cholesterol absorption does not require exocrine pancreatic function to be effective. nih.gov

The administration of these cholesterol absorption inhibitors demonstrates a clear dose-dependent effect on serum lipid profiles in animal models. In cholesterol-fed hamsters, ezetimibe reduced plasma cholesterol and hepatic cholesterol accumulation with an ED₅₀ of 0.04 mg/kg. nih.gov In rats with diet-induced hypercholesterolemia, ezetimibe attenuated the condition by 60–94% at doses ranging from 0.1 to 3 mg/kg. nih.gov Studies in LDLR−/− hamsters fed a high-fat diet showed that ezetimibe treatment could completely prevent the elevation of both cholesterol and triglycerides. nih.gov Without treatment, plasma cholesterol and triglyceride concentrations in these hamsters were more than three times greater. nih.gov

Interactive Data Table: Dose-Dependent Effects of Ezetimibe on Plasma Lipids in Rodents

| Animal Model | Compound/Dose | Effect on Total Cholesterol (TC) | Effect on Triglycerides (TG) | Source |

|---|---|---|---|---|

| Rats (Diet-Induced Hypercholesterolemia) | Ezetimibe (0.1–3 mg/kg) | 60–94% reduction | Not specified | nih.gov |

| Hamsters (Cholesterol-Fed) | Ezetimibe (ED₅₀ = 0.04 mg/kg) | Significant reduction | Not specified | nih.gov |

| LDLR−/− Hamsters (High-Fat Diet) | Ezetimibe | Prevented HFD-induced elevation | Prevented HFD-induced elevation | nih.gov |

This class of compounds significantly impacts liver cholesterol levels by blocking the intestinal absorption of dietary and biliary cholesterol. researchgate.net This reduction in cholesterol delivery to the liver prevents hepatic cholesterol accumulation. nih.gov In hamsters on a high-fat diet, ezetimibe treatment significantly reduced lipid deposition in the liver. nih.gov Specifically, hepatic triglycerides were reduced by approximately 31% and hepatic cholesterol was reduced by about 45% in the high-fat diet group treated with ezetimibe. nih.gov A single administration of ezetimibe did not, however, have a direct effect on hepatic cholesterol synthesis, indicating its primary mechanism is at the point of absorption rather than production. nih.gov

Interactive Data Table: Effect of Ezetimibe on Hepatic Lipids in Hamsters

| Animal Model | Treatment Group | Change in Hepatic Triglycerides | Change in Hepatic Cholesterol | Source |

|---|---|---|---|---|

| LDLR−/− Hamsters | High-Fat Diet + Ezetimibe | ~31% reduction | ~45% reduction | nih.gov |

| LDLR−/− Hamsters | Chow Diet + Ezetimibe | Not specified | ~30% reduction | nih.gov |

Evaluation in Animal Models of Related Pathophysiological Conditions (e.g., Atherosclerosis, Pulmonary Fibrosis)

The effect of ezetimibe on atherosclerosis has been consistently demonstrated in several animal models. nih.gov In ApoE knockout mice, which develop premature atherosclerosis similar to that in humans, ezetimibe has been shown to significantly inhibit the development of the condition. nih.gov Likewise, in rabbits, ezetimibe significantly inhibited atherosclerosis induced by diet and vascular injury. nih.gov The primary mechanism for this anti-atherosclerotic effect is believed to be the reduction in circulating levels of atherogenic lipoproteins. nih.gov

There is no information available from the search results regarding the evaluation of 4-Dehydroxy-4-aminoEzetimibe or its parent compound, ezetimibe, in animal models of pulmonary fibrosis. Studies on pulmonary fibrosis models, such as those induced by bleomycin, have focused on other potential therapeutic agents like PAD-4 inhibitors or endostatin-derived peptides. nih.govnih.gov

Ex Vivo Analysis of Tissue Distribution and Target Engagement in Animal Tissues

Information regarding the ex vivo analysis of tissue distribution and specific target engagement in animal tissues for this compound or its related analogs is not available in the provided search results.

Future Research Directions and Translational Perspectives Excluding Clinical Applications

Further Elucidation of Stereoisomer-Specific Activities

The biological activity of chiral molecules can be highly dependent on their stereochemistry. Ezetimibe (B1671841) itself has three chiral centers, giving rise to eight possible stereoisomers. oup.com The therapeutic efficacy of ezetimibe is known to be associated with a specific stereoisomer, highlighting the importance of stereochemistry in its mechanism of action. oup.com The introduction of an amino group in 4-Dehydroxy-4-aminoEzetimibe could potentially alter the conformational preferences and binding interactions of the different stereoisomers.

Future research should, therefore, focus on the stereoselective synthesis of all possible stereoisomers of this compound. Subsequent in vitro studies could then be conducted to compare the biological activities of these isomers. Techniques such as chiral chromatography are essential for the separation and purification of individual stereoisomers, allowing for their isolated study. oup.comscirp.org A detailed investigation into how each stereoisomer interacts with relevant biological targets would provide a clearer understanding of the structure-activity relationship.

Table 1: Potential Stereoisomer-Specific Research for this compound

| Research Area | Description | Methodologies |

| Stereoselective Synthesis | Development of synthetic routes to obtain each stereoisomer in high purity. | Asymmetric synthesis, chiral resolution |

| In Vitro Activity Profiling | Comparison of the biological activities of each stereoisomer. | Cell-based assays, enzyme inhibition assays |

| Structural Biology | Determination of the three-dimensional structure of each stereoisomer bound to its target. | X-ray crystallography, NMR spectroscopy |

Investigation of Potential Beyond Lipid Metabolism

While the parent compound, ezetimibe, is primarily known for its lipid-lowering effects, a growing body of evidence suggests it possesses pleiotropic effects that extend beyond cholesterol absorption inhibition. nih.govkjim.orgelpub.ru These non-lipid-related effects include modulation of inflammation, improvement of endothelial function, and potential impacts on glucose metabolism. kjim.orgelpub.ru Given these findings, it is plausible that this compound may also exhibit a range of biological activities independent of its potential effects on lipid pathways.

Future investigations should explore the effects of this compound on various cellular processes. For instance, its anti-inflammatory potential could be assessed by measuring its impact on inflammatory markers in relevant cell models. internationaljournalofcardiology.com Furthermore, its influence on endothelial cell function and nitric oxide production could be explored. mdpi.com Recent studies have also pointed towards the potential anticancer properties of ezetimibe, suggesting another avenue of research for its amino-derivative. nih.gov

Development of Advanced Computational Models for Analog Design

Computational modeling plays a crucial role in modern drug discovery by enabling the rational design of new molecules with improved properties. For this compound, the development of advanced computational models could accelerate the design and synthesis of novel analogs with enhanced or new therapeutic activities. Ligand-based pharmacophore modeling, which identifies the essential structural features required for biological activity, has been successfully applied to ezetimibe analogs. nih.govnih.govmdpi.com

Future computational work could involve the creation of a detailed pharmacophore model for this compound based on its presumed biological target. This model would guide the in silico design of new derivatives with modified substituents on the azetidinone ring or other parts of the molecule. nih.govresearchgate.net Molecular docking simulations could then be used to predict the binding affinity and orientation of these new analogs within the active site of the target protein, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation. nih.gov

Role of this compound as a Chemical Probe or Scaffold for Novel Therapeutic Entities

The core structure of ezetimibe, the 2-azetidinone ring, has been identified as a critical component for its biological activity. nih.gov This makes the ezetimibe framework an attractive scaffold for the development of new therapeutic agents. By modifying the functional groups attached to this central ring, it is possible to create a library of compounds with diverse biological activities. The introduction of an amino group in this compound provides a versatile handle for further chemical modifications.

This amino group can be readily functionalized to introduce a variety of substituents, allowing for the exploration of new chemical space and the potential to interact with different biological targets. For example, it could be used to attach fluorescent tags or biotin labels, transforming this compound into a chemical probe to study its cellular uptake, distribution, and target engagement. Furthermore, the core scaffold could be elaborated to design molecules that target other proteins or pathways, potentially leading to the discovery of novel therapeutic agents for a range of diseases.

Q & A

Q. Table 1: Analytical Parameters for Key Compounds

| Compound | Retention Time (min) | Column Type | Mobile Phase (Acetonitrile/0.1% TFA) |

|---|---|---|---|

| This compound | 12.5 | C18 | 70:30 |

| Ezetimibe-diol | 10.2 | C18 | 65:35 |

Advanced: How can experimental design resolve contradictions in reported pharmacological activity data?

Methodological Answer:

Discrepancies in activity data often arise from variability in assay conditions (e.g., cell line selection, incubation time). To address this:

- Replicate Studies : Perform dose-response curves across ≥3 independent experiments with internal controls (e.g., ezetimibe as a comparator) .

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition + cell-based cholesterol uptake assays) .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare means, and report confidence intervals (95%) for IC50 values .

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent polarity affecting compound solubility) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

The compound is classified under GHS as:

- Acute Oral Toxicity (Category 4) : Use fume hoods and avoid ingestion .

- Skin Sensitization (Category 1) : Wear nitrile gloves and lab coats; decontaminate spills with 10% ethanol .

- Aquatic Toxicity (Chronic 1) : Collect waste in sealed containers for incineration; avoid drainage .

Respiratory protection (FFP2 masks) is mandatory during powder weighing .

Advanced: What in vitro strategies elucidate metabolic pathways of this compound?

Methodological Answer:

- Hepatocyte Models : Incubate with primary human hepatocytes (PHHs) for 24h, followed by LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to trace metabolic intermediates via stable isotope tracing .

- Enzyme Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes .

- Data Integration : Use software like MetaboLynx to map metabolites against known ezetimibe pathways .

Basic: Which spectroscopic techniques confirm structural integrity during synthesis?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify absence of hydroxyl groups (δ 4.5–5.0 ppm) and presence of amine protons (δ 1.5–2.5 ppm) .

- High-Resolution MS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 410.2012 (calculated for C24H28N2O3) .

- X-ray Crystallography : Resolve stereochemistry of the azetidinone ring using single-crystal diffraction .

Advanced: How to optimize statistical analysis of dose-response data?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using tools like GraphPad Prism .

- Error Handling : Calculate standard deviation from triplicate measurements and use weighted least squares for heteroscedastic data .

- Sensitivity Analysis : Test robustness of EC50 values to outlier removal via Cook’s distance .

- Reproducibility : Pre-register protocols (e.g., on Open Science Framework) to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.